2-Butyl-1,3-benzoxazol-4-amine
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Overview
Description
2-Butyl-1,3-benzoxazol-4-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It features a benzoxazole ring with a butyl group attached to the second carbon and an amine group attached to the fourth carbon. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-Butyl-1,3-benzoxazol-4-amine, typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the synthesis of benzoxazole in water under reflux conditions, yielding 79-89% .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are designed to be efficient, yielding high amounts of the desired product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-benzoxazol-4-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . Reaction conditions can vary but often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 2-aminophenol with aldehydes can yield benzoxazole derivatives with various functional groups .
Scientific Research Applications
2-Butyl-1,3-benzoxazol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-benzoxazol-4-amine involves its interaction with various molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking or π-cation interactions with the host molecule . The oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds, facilitating non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butyl-1,3-benzoxazol-4-amine include other benzoxazole derivatives such as:
- 2-Aminobenzoxazole
- 2-Phenylbenzoxazole
- 2-Methylbenzoxazole
Uniqueness
What sets this compound apart from other benzoxazole derivatives is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group and the amine group at specific positions on the benzoxazole ring can result in unique interactions with biological targets and distinct chemical properties.
Properties
IUPAC Name |
2-butyl-1,3-benzoxazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h4-6H,2-3,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVTUWRAAMTHQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=CC=C2O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594701 |
Source
|
Record name | 2-Butyl-1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-02-0 |
Source
|
Record name | 2-Butyl-1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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